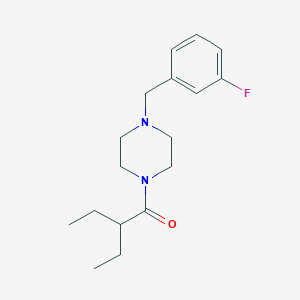![molecular formula C11H8N2O7S B4722816 methyl {5-[(5-nitro-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4722816.png)
methyl {5-[(5-nitro-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Descripción general
Descripción
Methyl {5-[(5-nitro-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, commonly known as MNTA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNTA has been identified as a potent antitumor agent, and its unique chemical structure has made it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of MNTA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are critical for cancer cell survival. MNTA has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
In addition to its antitumor activity, MNTA has been shown to have other biochemical and physiological effects. Studies have suggested that MNTA may have anti-inflammatory and antioxidant properties, which could be beneficial for a variety of diseases. MNTA has also been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNTA is its potent antitumor activity, which makes it an attractive target for drug development. MNTA is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one limitation of MNTA is its potential toxicity, which could limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on MNTA. One area of interest is the development of MNTA analogs with improved potency and selectivity for cancer cells. Another potential direction is the investigation of MNTA's anti-inflammatory and antioxidant properties for the treatment of various diseases. Additionally, further studies on the mechanism of action of MNTA could provide insight into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
MNTA has been extensively studied for its potential use as an antitumor agent. Studies have shown that MNTA exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. MNTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a therapeutic agent.
Propiedades
IUPAC Name |
methyl 2-[(5E)-5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O7S/c1-19-9(14)5-12-10(15)7(21-11(12)16)4-6-2-3-8(20-6)13(17)18/h2-4H,5H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFLSJQJXFRHQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4722743.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4722761.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4722787.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4722798.png)

![ethyl 4-benzyl-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4722808.png)
![5-[(2-chlorophenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-furamide](/img/structure/B4722825.png)
![1-bromo-2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4722832.png)
![2-[(4-methoxybenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722837.png)

